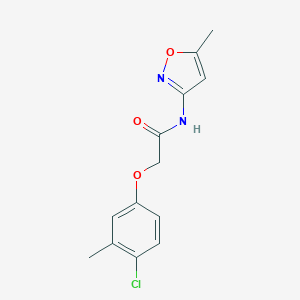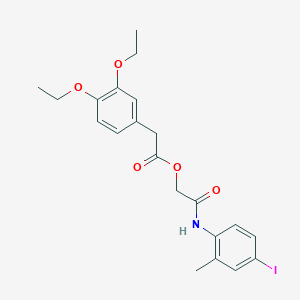![molecular formula C15H16O3 B283995 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka bean, sweet clover, and cinnamon. Coumarin has been extensively studied for its various biological and pharmacological properties.
Scientific Research Applications
Coumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. Coumarin has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is not fully understood. It has been suggested that this compound exerts its biological and pharmacological effects by inhibiting various enzymes such as cytochrome P450, lipoxygenase, and tyrosinase. Coumarin has also been found to interact with various receptors such as the adenosine receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects:
Coumarin has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and inhibit platelet aggregation. Coumarin has also been found to have a positive effect on glucose metabolism and lipid metabolism.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages and limitations for lab experiments. Its advantages include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, instability in acidic and basic solutions, and potential toxicity.
Future Directions
There are several future directions for the study of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one. One direction is the development of new this compound derivatives with improved biological and pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease should be explored.
In conclusion, this compound is a naturally occurring compound with various biological and pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of a phenol with an aldehyde in the presence of a catalyst such as piperidine.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,4,8,9-tetramethyl-2,3-dihydrofuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C15H16O3/c1-7-5-12-13(9(3)10(4)15(16)18-12)14-11(7)6-8(2)17-14/h5,8H,6H2,1-4H3 |
InChI Key |
IZOCDEGYCNSNCP-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
Canonical SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
